molecular formula C8H6FNO3 B3008314 5-Carbamoyl-2-fluorobenzoic acid CAS No. 1427082-77-6

5-Carbamoyl-2-fluorobenzoic acid

Cat. No.: B3008314
CAS No.: 1427082-77-6
M. Wt: 183.138
InChI Key: CVWMANMBIUJRNM-UHFFFAOYSA-N
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Description

Molecular Formula: C₈H₆FNO₃ SMILES: C1=CC(=C(C=C1C(=O)N)C(=O)O)F InChIKey: CVWMANMBIUJRNM-UHFFFAOYSA-N CAS: Not explicitly provided, but CID 57452837 is associated with the compound .

This fluorinated benzoic acid derivative features a carbamoyl (-CONH₂) group at the 5-position and a fluorine atom at the 2-position. Predicted collision cross-section (CCS) values for various adducts range from 134.7 Ų ([M-H]⁻) to 145.4 Ų ([M+Na]⁺), indicating moderate molecular polarity .

Properties

IUPAC Name

5-carbamoyl-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWMANMBIUJRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427082-77-6
Record name 5-carbamoyl-2-fluorobenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carbamoyl-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield.

Industrial Production Methods

Industrial production of this compound typically involves the use of commercially available substituted iodobenzoic acids as starting materials. The process includes a one-pot procedure that ensures efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Carbamoyl-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamoyl group to other functional groups.

    Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-Carbamoyl-2-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Carbamoyl-2-fluorobenzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical synthesis .

Comparison with Similar Compounds

Functional Group Variations in Fluorobenzoic Acid Derivatives

The following table highlights key structural analogs and their properties:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Predicted CCS (Ų) [M+H]+ Key Applications/Notes
5-Carbamoyl-2-fluorobenzoic acid C₈H₆FNO₃ -F (2), -COOH (1), -CONH₂ (5) 183.13 135.7 Intermediate in drug synthesis
5-Fluoro-2-hydroxybenzoic acid C₇H₅FO₃ -F (5), -COOH (2), -OH (2) 156.11 Not reported Fluorinated intermediates
5-Carbamoyl-2-hydroxybenzoic acid C₈H₇NO₄ -OH (2), -COOH (1), -CONH₂ (5) 181.14 Not reported Discontinued; limited availability
2-Fluoro-5-formylbenzoic acid C₈H₅FO₃ -F (2), -COOH (1), -CHO (5) 168.12 Not reported Versatile building block in organic synthesis
2-Amino-5-fluoro-3-methylbenzoic acid C₈H₈FNO₂ -F (5), -COOH (1), -NH₂ (2), -CH₃ (3) 169.16 Not reported High purity (95%); potential drug candidate

Physicochemical Properties

  • Polarity and Solubility : The carbamoyl group in this compound increases polarity compared to analogs like 5-fluoro-2-hydroxybenzoic acid (hydroxyl vs. carbamoyl). This enhances solubility in polar solvents, critical for pharmaceutical formulations.
  • Adduct Behavior : The CCS values for this compound ([M+H]+: 135.7 Ų) are comparable to other benzoic acids, suggesting similar gas-phase ion mobility .

Functional Group Impact on Reactivity

  • Carbamoyl (-CONH₂) : Enhances hydrogen-bonding capacity and stability in aqueous environments, making it suitable for enzyme-targeted drug design.
  • Fluorine (-F): Improves metabolic stability and lipophilicity compared to hydroxyl or amino substituents .
  • Formyl (-CHO) : In 2-fluoro-5-formylbenzoic acid, the aldehyde group offers a reactive site for condensation reactions, useful in synthesizing Schiff bases .

Biological Activity

5-Carbamoyl-2-fluorobenzoic acid is a compound of considerable interest in medicinal chemistry and biological research due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biomolecules. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8H8FNO3
  • Molecular Weight : 185.15 g/mol
  • CAS Number : 1427082-77-6

The presence of a fluorine atom enhances the compound's ability to form hydrogen bonds, which can significantly influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role in enzyme inhibition and participation in biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can modulate various biochemical pathways. The fluorine atom contributes to its binding affinity by forming strong hydrogen bonds with active sites on enzymes.
  • Biochemical Pathways : It is involved in several pathways, including those related to metabolic processes and cellular signaling. Its role in Suzuki-Miyaura cross-coupling reactions indicates its potential utility in synthesizing biologically active compounds.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Demonstrated enzyme inhibition potential with implications for metabolic regulation.
Highlighted the compound's role in Suzuki-Miyaura cross-coupling reactions, suggesting applications in drug synthesis.
Explored structural modifications that enhance biological activity and selectivity towards specific enzymes.

Case Studies

  • Case Study on Enzyme Inhibition :
    • A study investigated the inhibitory effects of this compound on a specific enzyme related to cardiac function. Results indicated significant inhibition, leading to improved cardiac responsiveness in animal models .
  • Antimicrobial Efficacy :
    • In vitro tests revealed that the compound exhibited antimicrobial properties against certain strains of bacteria, though further studies are needed to quantify this activity and understand the underlying mechanisms .

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